molecular formula C6H6Cl2S B13684220 2-(Dichloromethyl)-3-methylthiophene

2-(Dichloromethyl)-3-methylthiophene

Cat. No.: B13684220
M. Wt: 181.08 g/mol
InChI Key: ZSCRTHSFELRTMR-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-3-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of the dichloromethyl and methyl groups on the thiophene ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-3-methylthiophene can be achieved through several methods. One common approach involves the chloromethylation of 3-methylthiophene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which subsequently reacts with the thiophene ring to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-3-methylthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-methylthiophene.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(Dichloromethyl)-3-methylthiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-3-methylthiophene involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including enzyme inhibition and DNA damage.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple organochlorine compound used as a solvent.

    3-Methylthiophene: A thiophene derivative without the dichloromethyl group.

    2-Chloromethylthiophene: A related compound with a single chlorine atom on the methyl group.

Uniqueness

2-(Dichloromethyl)-3-methylthiophene is unique due to the presence of both dichloromethyl and methyl groups on the thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H6Cl2S

Molecular Weight

181.08 g/mol

IUPAC Name

2-(dichloromethyl)-3-methylthiophene

InChI

InChI=1S/C6H6Cl2S/c1-4-2-3-9-5(4)6(7)8/h2-3,6H,1H3

InChI Key

ZSCRTHSFELRTMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(Cl)Cl

Origin of Product

United States

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